2-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-benzimidazole
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Overview
Description
2-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzimidazole core substituted with a 3,4-dimethoxyphenyl group and a 2-fluorobenzyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the substitution of the benzimidazole core with a 3,4-dimethoxyphenyl group, which can be achieved through a nucleophilic aromatic substitution reaction.
Attachment of the 2-Fluorobenzyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce reduced benzimidazole derivatives.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-benzimidazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an active pharmaceutical ingredient in the treatment of various diseases.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Receptor Binding: It may bind to specific receptors, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethoxyphenyl)-1H-benzimidazole: Lacks the 2-fluorobenzyl group, which may result in different biological activities.
1-(2-fluorobenzyl)-1H-benzimidazole: Lacks the 3,4-dimethoxyphenyl group, potentially altering its chemical properties and reactivity.
2-(3,4-dimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid: Contains a carboxylic acid group, which may influence its solubility and biological interactions.
Uniqueness
The presence of both the 3,4-dimethoxyphenyl and 2-fluorobenzyl groups in 2-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-benzimidazole makes it unique compared to other benzimidazole derivatives
Properties
Molecular Formula |
C22H19FN2O2 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methyl]benzimidazole |
InChI |
InChI=1S/C22H19FN2O2/c1-26-20-12-11-15(13-21(20)27-2)22-24-18-9-5-6-10-19(18)25(22)14-16-7-3-4-8-17(16)23/h3-13H,14H2,1-2H3 |
InChI Key |
DORJOJXXVOUQSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4F)OC |
Origin of Product |
United States |
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